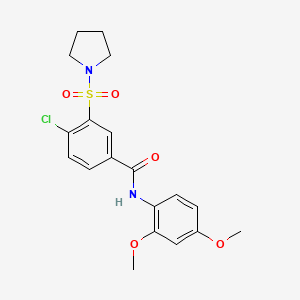
4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPB belongs to the class of sulfonylurea compounds and has been studied extensively for its effects on various physiological and biochemical processes. In
科学的研究の応用
Synthesis and Characterization
- Polymer Synthesis : A study by Saxena et al. (2003) focused on the synthesis of polyamides and poly(amide–imide)s involving aromatic dicarboxylic acids and bis(carboxyphthalimide)s in N-methyl-2-pyrrolidone (NMP) using triphenyl phosphite and pyridine as condensing agents. This research demonstrates the utility of similar compounds in polymer chemistry (Saxena et al., 2003).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Interaction : A molecular interaction study of a closely related compound with the CB1 cannabinoid receptor was conducted by Shim et al. (2002). This research aids in understanding the interaction dynamics of similar compounds with biological receptors (Shim et al., 2002).
Chemical Reactions and Properties
- Bischler-Napieralski Reaction : Browne et al. (1981) investigated the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides. The study provides insights into the chemical reactions and structures of related chemical compounds (Browne et al., 1981).
Synthesis and Applications in Material Science
Thermo-Responsive Material : Han et al. (2013) explored the use of an aryl-substituted pyrrole derivative in the development of a thermo-responsive material for temperature monitoring devices. This showcases the potential application of similar compounds in creating functional materials (Han et al., 2013).
Antineoplastic Studies : Zhang et al. (2011) researched the metabolism and disposition of a novel antineoplastic, which has structural similarities to the compound . Such studies are crucial in the development of new therapeutic agents (Zhang et al., 2011).
特性
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-14-6-8-16(17(12-14)27-2)21-19(23)13-5-7-15(20)18(11-13)28(24,25)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVAOINXULJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

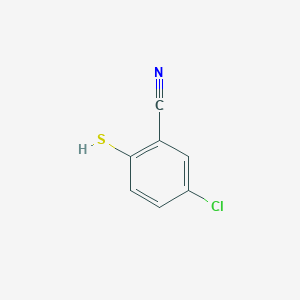
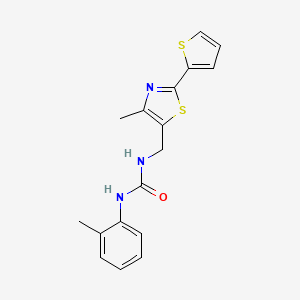
![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)
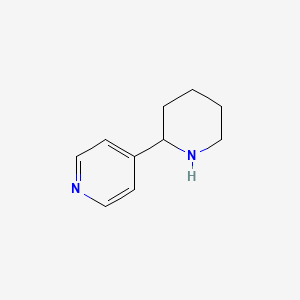

![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethanone](/img/structure/B2720241.png)
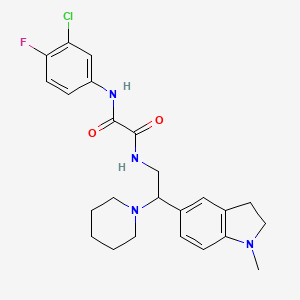
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)
![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)